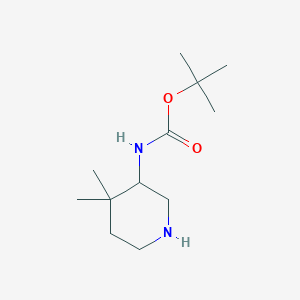

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate

Description

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 3-position of the piperidine ring and two methyl substituents at the 4-position. This structural motif confers steric bulk and conformational rigidity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-(4,4-dimethylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-13-7-6-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) |

InChI Key |

YFWWYSXNDODXMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with acetic anhydride and triethylamine in anhydrous dichloromethane (DCM) at 0°C. The reaction mixture is stirred at this temperature for 2 hours before the addition of water and DCM .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate has gained significant recognition in scientific research due to its versatile applications. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Features

The following table compares tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate with structurally related compounds from the evidence:

Key Observations :

- Pyridine derivatives () lack the basic amine functionality of piperidines, altering their electronic properties and solubility.

Physicochemical Properties

Notes:

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent choice (e.g., dichloromethane or THF for carbamate formation), temperature control (0–25°C for stability), and stoichiometry of reagents. For example, tert-butyl carbamates are typically synthesized via coupling reactions using Boc anhydride [(tert-butoxycarbonyl)oxy] with the amine group of 4,4-dimethylpiperidine-3-amine. Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization enhances purity .

Q. What spectroscopic techniques are critical for characterizing tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of tert-butyl groups (singlet at ~1.4 ppm for H), piperidine ring protons (δ 1.5–3.5 ppm), and carbamate carbonyl signals (~155 ppm in C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 252.1838).

- Infrared (IR) : Peaks at ~1680–1720 cm indicate carbamate C=O stretching .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer : While direct toxicity data for this specific compound may be limited, analogous tert-butyl carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are classified as non-hazardous under GHS. Standard protocols include:

- Use of PPE (gloves, lab coat, goggles).

- Fume hoods for synthesis/purification steps.

- Emergency procedures: Flush eyes/skin with water for 15 minutes upon contact; avoid inhalation via proper ventilation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in drug discovery pipelines?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model steric and electronic effects. For instance:

- Steric Hindrance : The tert-butyl group restricts rotational freedom, influencing binding to biological targets.

- Reaction Path Analysis : Transition state modeling identifies feasible pathways for carbamate cleavage under acidic/basic conditions (e.g., TFA-mediated deprotection).

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with enzymes like proteases or kinases .

Q. How do structural analogs of this compound resolve contradictions in biological activity data?

- Methodological Answer : Comparing analogs with modified substituents (e.g., chlorine, fluorine, or aryl groups) clarifies structure-activity relationships (SAR):

- Example 1 : tert-Butyl (4,6-dichloropyridin-2-yl)carbamate shows positional isomerism affecting enzyme inhibition (chlorine at C4 vs. C6 alters steric bulk).

- Example 2 : Fluorinated analogs (e.g., tert-butyl (cis-5-fluoropiperidin-3-yl)carbamate) exhibit enhanced metabolic stability due to C-F bond inertia.

- Experimental Validation : Parallel synthesis of analogs followed by in vitro assays (IC, Ki) isolates critical structural features .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

- Quality Control : Enforce ≥95% purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).

- Standardized Protocols : Use fixed solvent systems (e.g., DMSO for stock solutions) to minimize solubility discrepancies.

- Data Normalization : Include internal controls (e.g., reference inhibitors) in each assay plate to adjust for inter-experimental variability .

Q. How can researchers validate the stability of tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity. Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months).

- Degradation Pathways : Identify hydrolysis products (e.g., free amine via Boc deprotection) under acidic (pH 2–4) or basic (pH 9–11) conditions.

- Recommendation : Long-term storage at –20°C in inert atmosphere (argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.